Methyl 5-chloro-4-nitrothiophene-2-carboxylate
Description
Methyl 5-chloro-4-nitrothiophene-2-carboxylate: is an organic compound with the molecular formula C6H4ClNO4S and a molar mass of 221.62 g/mol . It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features both chloro and nitro substituents on the thiophene ring. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
methyl 5-chloro-4-nitrothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO4S/c1-12-6(9)4-2-3(8(10)11)5(7)13-4/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSXVHIIYIMVTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-chloro-4-nitrothiophene-2-carboxylate can be synthesized through the reaction of 5-chloro-4-nitrothiophene-2-carboxylic acid with methanol in the presence of a suitable catalyst . The reaction typically involves refluxing the reactants under acidic conditions to facilitate esterification .
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes, where the carboxylic acid precursor is reacted with methanol under controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution at the 5-Chloro Position
The 5-chloro substituent undergoes nucleophilic displacement with sulfur-based nucleophiles under mild basic conditions.
Key Reaction:
Reagents : Phenylmethylmercaptan, KCO, DMF
Conditions : Room temperature, 5 hours
Product : Methyl 5-(phenylmethylthio)-4-nitrothiophene-2-carboxylate
Yield : 94%
Mechanism :
-
The chloride is replaced via an SAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing nitro group at the 4-position .
| Reactant | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Methyl 5-chloro-4-nitrothiophene-2-carboxylate | PhCHSH, KCO, DMF | Methyl 5-(PhCHS)-4-nitrothiophene-2-carboxylate | 94% |
Reduction of the 4-Nitro Group
The nitro group at the 4-position can be selectively reduced to an amine under catalytic hydrogenation conditions.
Key Reaction:
Reagents : H, Raney Ni
Conditions : THF/MeOH (1:1), ambient pressure
Product : Methyl 4-amino-5-chlorothiophene-2-carboxylate
Yield : 74% (crude)
Notes :
-
This reduction retains the ester and chloro functionalities, enabling downstream functionalization .
| Reactant | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| This compound | H, Raney Ni, THF/MeOH | Methyl 4-amino-5-chlorothiophene-2-carboxylate | 74% |
Cyclization to Thieno[3,2-d] thiadiazoles
The product of nucleophilic substitution (e.g., 5-(phenylmethylthio) derivative) undergoes diazotation and cyclization to form fused heterocycles.
Key Reaction Sequence:
-
Diazotation : Treatment with NaNO/HSO generates a diazonium intermediate.
-
Cyclization : Intramolecular attack of the thioether sulfur on the diazonium group forms the thiadiazole ring.
Product : Methyl thieno[3,2-d] thiadiazole-6-carboxylate
Yield : Not explicitly reported, but described as efficient .
| Intermediate | Reagents/Conditions | Product |
|---|---|---|
| Methyl 5-(PhCHS)-4-nitrothiophene-2-carboxylate | NaNO, HSO | Methyl thieno[3,2-d] thiadiazole-6-carboxylate |
Biological Activation via Nitroreductases
While primarily a biochemical process, the nitro group’s reduction by bacterial enzymes (e.g., NfsB nitroreductase) is critical for its antibacterial activity in derivatives .
Comparative Reactivity of Functional Groups
| Functional Group | Reactivity Trend | Key Reactions |
|---|---|---|
| 5-Chloro | High (SAr) | Substitution with thiols, amines |
| 4-Nitro | Moderate (electron-withdrawing) | Reduction to amine, directs electrophiles |
| Ester | Low under neutral conditions | Hydrolysis requires strong acid/base |
Experimental Optimization
Scientific Research Applications
Chemistry: Methyl 5-chloro-4-nitrothiophene-2-carboxylate is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives have shown promise in antimicrobial and anti-inflammatory activities .
Industry: In the agrochemical industry, it is used in the synthesis of pesticides and herbicides. Its reactivity and functional groups make it a valuable intermediate in the production of active ingredients for crop protection .
Mechanism of Action
The mechanism of action of methyl 5-chloro-4-nitrothiophene-2-carboxylate is primarily based on its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the chloro group can be substituted by nucleophiles. These transformations enable the compound to interact with biological targets, such as enzymes and receptors, leading to its observed biological activities .
Comparison with Similar Compounds
Methyl 5-chloro-4-nitrobenzoate: Similar in structure but with a benzene ring instead of a thiophene ring.
Ethyl 5-chloro-4-nitrothiophene-2-carboxylate: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 5-chloro-4-nitrothiophene-2-carboxylate is unique due to the presence of both chloro and nitro groups on the thiophene ring, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Biological Activity
Methyl 5-chloro-4-nitrothiophene-2-carboxylate (MCNT) is an organic compound with significant biological activity, particularly noted for its potential in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
MCNT is characterized by the presence of a chloro group and a nitro group attached to a thiophene ring, which enhances its reactivity and biological activity. Its molecular formula is . The compound serves as a building block in organic synthesis and is explored for various applications in pharmaceuticals and agrochemicals.
Antiviral Properties
Research indicates that MCNT acts as an inhibitor of RNA polymerase , which is crucial for viral replication. This property positions it as a potential candidate for antiviral drug development. Studies have shown that MCNT selectively targets RNA polymerase in various pathogens, thereby decreasing viral replication rates. The binding mechanism involves interaction with the active site of RNA polymerase, disrupting its function and leading to reduced viral load.
Antimicrobial Activity
MCNT has demonstrated promising antimicrobial activity against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing effectiveness in inhibiting the growth of multidrug-resistant strains. For example, compounds derived from MCNT have shown activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a scaffold for developing new antibiotics .
The mechanisms through which MCNT exerts its biological effects involve:
- Interaction with Enzymes : The nitro group can participate in redox reactions, while the chloro group allows for nucleophilic substitution, facilitating interactions with various biological targets.
- Inhibition of RNA Polymerase : By binding to the active site of RNA polymerase, MCNT disrupts the transcription process essential for viral replication.
Comparative Biological Activity
To better understand MCNT's unique properties, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 5-nitrothiophene-2-carboxylate | Lacks a chloro group | |
| Methyl 4-chloro-5-nitrothiophene-2-carboxylate | Different positioning of chloro and nitro groups | |
| Ethyl 5-chloro-4-nitrothiophene-2-carboxylate | Ethyl ester instead of methyl |
This table highlights how variations in chemical structure can influence biological activity.
Case Studies and Research Findings
- Antiviral Efficacy : In vitro studies have shown that MCNT significantly reduces the viral load in infected cell lines by inhibiting RNA polymerase activity. Further investigations are ongoing to explore its effectiveness against specific viruses.
- Antimicrobial Screening : A series of derivatives based on MCNT were screened against clinical isolates of E. coli and Klebsiella pneumoniae. Results indicated varying degrees of susceptibility, with some derivatives exhibiting low MIC values (1–8 µg/mL) against resistant strains .
- Cytotoxicity Studies : The cytotoxic effects of MCNT were evaluated using human lung adenocarcinoma cells (A549). Compounds derived from MCNT showed varying levels of cytotoxicity compared to standard chemotherapeutic agents like cisplatin .
Q & A
Q. 1.1. What are the standard synthetic routes for Methyl 5-chloro-4-nitrothiophene-2-carboxylate, and how is its purity validated?
The synthesis typically involves nitration and esterification of a thiophene precursor. For example, nitration at the 4-position of a chlorinated thiophene derivative followed by methyl esterification using agents like diazomethane or methyl chloride under basic conditions. Purification is achieved via recrystallization or column chromatography. Characterization methods :
Q. 1.2. What reactivity patterns are expected due to the nitro and chloro substituents?
- Nitro group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the 3-position (meta to nitro). It can be reduced to an amine using H₂/Pd-C or Sn/HCl, enabling further functionalization .
- Chloro group : Participates in nucleophilic aromatic substitution (e.g., with amines or alkoxides) under catalytic conditions (e.g., CuI/ligands) .
Advanced Research Questions
Q. 2.1. How can the crystal structure of this compound be resolved, and what software is recommended?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography due to their robustness in handling twinned data and high-resolution structures . Key steps:
Q. 2.2. How should researchers address contradictions in spectroscopic data during characterization?
- Cross-validation : Compare NMR chemical shifts with DFT-calculated values or databases (e.g., PubChem).
- Dynamic NMR : Resolve rotational barriers or tautomerism if unexpected splitting occurs.
- Replicate synthesis : Ensure reproducibility and rule out side reactions .
Q. 2.3. What methodologies are used to evaluate its potential as a bioactive molecule?
- In vitro assays : Screen for antimicrobial activity via MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains.
- Enzyme inhibition : Use fluorescence-based assays (e.g., for kinases) with IC₅₀ calculations.
- Molecular docking : Simulate binding affinities with target proteins (e.g., using AutoDock Vina) to prioritize synthesis of derivatives .
Q. 2.4. How can regioselectivity in electrophilic substitutions be experimentally determined?
Q. 2.5. What advanced techniques assess its thermal stability and decomposition pathways?
- Thermogravimetric analysis (TGA) : Measure weight loss under controlled heating to identify decomposition temperatures.
- Differential scanning calorimetry (DSC) : Detect phase transitions or exothermic/endothermic events.
- GC-MS hyphenation : Capture volatile decomposition products in real-time .
Methodological Considerations
Q. 3.1. How to design a kinetic study for nitro group reduction?
- Variable control : Adjust reducing agent concentration (e.g., H₂ pressure) and monitor progress via TLC or in situ IR.
- Rate law determination : Plot ln([reactant]) vs. time to distinguish zero-/first-order kinetics.
- Activation energy : Perform reactions at multiple temperatures and apply the Arrhenius equation .
Q. 3.2. What strategies optimize yields in nucleophilic aromatic substitution?
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Catalyst screening : Test Cu/Fe-based catalysts with ligands (e.g., phenanthroline) to enhance reactivity.
- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
